molecular formula C19H18N2O2 B11342509 5-(3,4-dimethylphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11342509
M. Wt: 306.4 g/mol
InChI Key: XSTADLMJKWXGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dimethylphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides. This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features two aromatic rings, one with two methyl groups and the other with a single methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 3,4-dimethylbenzoyl chloride with 4-methylaniline in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of biocatalysts and environmentally friendly solvents, can be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethylphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to an oxazoline ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Oxazoline derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-(3,4-Dimethylphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxamide
  • N-(4-Methylphenyl)-1,2-oxazole-3-carboxamide
  • 5-Phenyl-1,2-oxazole-3-carboxamide

Uniqueness

5-(3,4-Dimethylphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both 3,4-dimethylphenyl and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct properties compared to other similar compounds.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18N2O2/c1-12-4-8-16(9-5-12)20-19(22)17-11-18(23-21-17)15-7-6-13(2)14(3)10-15/h4-11H,1-3H3,(H,20,22)

InChI Key

XSTADLMJKWXGLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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